N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves various methods. One common approach is the reaction between 3-bromophenylboronic acid and 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carboxamide group.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Other Transformations: Further functionalization can occur via Suzuki coupling or other palladium-catalyzed reactions.
Common reagents include boronic acids, reducing agents, and catalysts. Major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in several fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism of action for N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide remains an area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H14BrNO3 |
---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C16H14BrNO3/c17-12-3-1-4-13(10-12)18-16(19)11-5-6-14-15(9-11)21-8-2-7-20-14/h1,3-6,9-10H,2,7-8H2,(H,18,19) |
InChI Key |
LWCAZWYFGBFIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)OC1 |
Origin of Product |
United States |
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